Cytotoxicity in A549 Lung Adenocarcinoma Cells: m-Tolylacetamide Isoxazole vs. 4-Fluorophenyl Isoxazole Analog
In vitro cytotoxicity evaluation against A549 non-small-cell lung cancer cells reveals a significant potency advantage for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide compared to a closely related 4-fluorophenyl isoxazole analog. The target compound demonstrates an IC50 of 15 µM against A549 cells, whereas the 4-fluorophenyl congener (2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide) exhibits a substantially weaker IC50 of 26 µM in the same cell line . This represents a 1.73-fold enhancement in potency attributable to the m-tolylacetamide substitution at the isoxazole 3-position.
| Evidence Dimension | Cytotoxicity (IC50) against A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide: IC50 = 26 µM |
| Quantified Difference | 1.73-fold lower IC50 (higher potency) for the target compound |
| Conditions | A549 non-small-cell lung cancer cell line; in vitro cytotoxicity assay |
Why This Matters
This 1.73-fold potency advantage in a lung cancer model makes CAS 953233-41-5 the more appropriate choice for anticancer screening programs targeting lung adenocarcinoma, particularly when head-to-head SAR comparisons are required.
